molecular formula C15H13ClI3NO4 B1675555 Liothyronine hydrochloride CAS No. 6138-47-2

Liothyronine hydrochloride

Cat. No.: B1675555
CAS No.: 6138-47-2
M. Wt: 687.43 g/mol
InChI Key: HFEMPWKWYHWPQX-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Liothyronine hydrochloride is the salt form of Liothyronine, a synthetic form of endogenous triiodothyronine (T3) thyroid hormone . This compound serves as a critical reagent in life science research for investigating thyroid hormone physiology, receptor signaling, and cellular metabolic regulation . Its primary research value lies in its potency and rapid onset of action compared to thyroxine (T4), as it is the biologically active hormone that binds to nuclear thyroid hormone receptors . The mechanism of action involves transport into the cell nucleus, binding to thyroid hormone receptors (TRα and TRβ), and regulating the transcription of genes involved in processes such as basal metabolic rate, protein synthesis, and cell differentiation . Researchers utilize this compound to study energy homeostasis, cardiac function, and neuronal development in vitro and in animal models. It is also applied in studies of metabolic disorders and for investigating the role of thyroid hormones in depression and CNS function . Liothyronine has a shorter biological half-life than levothyroxine (T4), which can be advantageous in specific experimental designs . This product is intended for research applications only and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEMPWKWYHWPQX-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClI3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210299
Record name Liothyronine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6138-47-2
Record name 3,5,3′-Triiodo-L-thyronine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6138-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liothyronine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liothyronine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIOTHYRONINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66DHO0SET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Iodination of Tyrosine Derivatives

The synthesis begins with L-tyrosine as the foundational precursor. Iodination introduces iodine atoms at specific positions on the aromatic rings, a process requiring precise control to avoid over-iodination or side reactions.

Key Steps:

  • Monoiodotyrosine Formation :
    L-tyrosine reacts with iodine (I₂) in an alkaline medium (pH 8–9) at 40–50°C for 6–8 hours, yielding 3-iodo-L-tyrosine .
  • Diiodotyrosine Synthesis :
    Further iodination with excess iodine under similar conditions produces 3,5-diiodo-L-tyrosine , a critical intermediate.

Reaction Conditions:

Parameter Value
Temperature 40–50°C
pH 8–9 (ammonia buffer)
Reaction Time 6–8 hours
Yield 70–75%

Coupling of Iodotyrosines

The diiodotyrosine intermediate undergoes oxidative coupling to form the thyronine backbone. This step utilizes potassium ferricyanide (K₃[Fe(CN)₆]) as an oxidizing agent in a basic aqueous solution.

Mechanism:

  • The phenolic hydroxyl groups of two diiodotyrosine molecules undergo dehydrogenative coupling, forming a diphenyl ether linkage.
  • The reaction proceeds at 25–30°C for 12–15 hours, yielding 3,5,3'-triiodothyronine (T3) .

Optimization Challenges:

  • Excess iodine or elevated temperatures may lead to over-iodination at the 5' position, forming thyroxine (T4) as a byproduct.
  • Strict pH control (pH 10–11) ensures selective coupling without hydrolyzing the amino acid backbone.

Hydrochloride Salt Formation

The free base form of T3 is converted to its hydrochloride salt to enhance stability and solubility.

Procedure:

  • Neutralization :
    T3 is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (HCl) at 0–5°C.
  • Crystallization :
    The mixture is cooled to −20°C, inducing precipitation of This compound as a white crystalline solid.

Quality Parameters:

Property Specification
Purity (HPLC) ≥98.5%
Residual Solvents <0.1% (ethanol)
Chloride Content 18.5–19.5%

Industrial-Scale Production

Large-Scale Iodination Reactors

Industrial facilities employ stainless steel reactors with automated temperature and pH control systems to ensure batch consistency.

Typical Workflow:

  • Continuous Iodination :
    L-tyrosine is fed into a reactor with iodine and ammonia solution under controlled flow rates.
  • In-Line Monitoring :
    Spectrophotometric sensors track iodine consumption to terminate reactions at optimal conversion points.

Purification Techniques

Multi-Step Crystallization :

  • Crude T3 is dissolved in a methanol-water mixture (70:30 v/v) and recrystallized twice to remove residual iodides and unreacted tyrosine.
  • Activated charcoal treatment adsorbs colored impurities, achieving a final purity of >99%.

Chromatographic Methods :

  • Ion-exchange chromatography isolates T3 from thyroxine (T4) by exploiting differences in pKa values.

Structural and Stereochemical Considerations

Molecular Configuration

This compound’s bioactivity depends on its L-configuration at the α-carbon, mirroring endogenous T3. The synthesis preserves stereochemistry via chiral starting materials and non-racemic conditions.

Structural Data:

Property Value
Molecular Formula C₁₅H₁₂I₃NO₄·HCl
Molecular Weight 687.43 g/mol
SMILES Cl.NC@@HC(O)=O
InChI Key HFEMPWKWYHWPQX-YDALLXLXSA-N

Analytical Validation

HPLC-MS/MS Profiling :

  • A validated LC-MS/MS method quantifies this compound with a linear range of 0.3–15.0 ng/mL in biological matrices.
  • Column : Kinetex® Polar C18 (100 × 4.6 mm, 2.6 µm)
  • Mobile Phase : Acetic acid in water (A) and methanol (B).

Comparative Analysis of Synthesis Routes

Biological vs. Chemical Synthesis

Parameter Chemical Synthesis Recombinant Production
Yield 60–70% 30–40%
Purity >98.5% 90–95%
Scalability High Moderate
Cost $120–150/g $300–400/g

Advantages of Chemical Synthesis :

  • Avoids complex fermentation infrastructure.
  • Permits precise iodination control.

Chemical Reactions Analysis

Types of Reactions

Liothyronine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deiodinated metabolites and other modified thyroid hormones .

Scientific Research Applications

Liothyronine hydrochloride is a synthetic form of the thyroid hormone triiodothyronine (T3), primarily utilized in the treatment of hypothyroidism and myxedema coma . It can be administered orally or intravenously .

Medical Applications of this compound

  • Treatment of Hypothyroidism: Liothyronine is used as a replacement therapy in primary, secondary, and tertiary congenital or acquired hypothyroidism . It compensates for insufficient hormonal production and brings T3 plasma levels back to normal . Symptoms of liothyronine deficiency include a puffy face, brittle hair, dry skin, a croaky voice, constipation, irregular periods, drowsiness, and lethargy .
  • Management of Thyroid Cancer: It serves as an adjunct to surgery and radioiodine therapy in the management of thyroid cancer .
  • Diagnosis of Hyperthyroidism: Liothyronine is employed as a diagnostic tool in suppression tests for mild hyperthyroidism or thyroid gland autonomy .
  • Myxedema Coma: Liothyronine is used in the treatment of myxedema coma due to its rapid onset of action compared to levothyroxine .
  • Combination Therapy for Hypothyroidism: Combination therapy with levothyroxine (LT4) and liothyronine (LT3) is sometimes used for hypothyroid patients who remain symptomatic despite LT4 treatment alone . Some clinical trials have explored the benefits of LT4/LT3 combination therapy, but results have been conflicting . A sustained-release T3 preparation is preferred for future combined therapy trials to address shortcomings in previous trials .
  • Enhancement of Antidepressant Effect: Liothyronine can be used in combination with selective serotonin reuptake inhibitors (SSRIs) like sertraline to enhance antidepressant effects in patients with major depressive disorder (MDD) .

Scientific Research Applications

  • Neurogenesis: Liothyronine, either as monotherapy or combined with SSRIs, may enhance the generation of new neurons in the central nervous system .
  • SR-T3 Clinical Trials: Sustained-release liothyronine (SR-T3) is under investigation in clinical trials for combination therapy with levothyroxine (LT4) . These trials aim to determine the optimal LT4 + SR-T3 combination to restore physiological TSH levels and the T3 to T4 ratio .

Pharmacology

Liothyronine is a potent agonist of thyroid hormone receptors TRα and TRβ . It increases the basal metabolic rate, affects protein synthesis, and enhances the body's sensitivity to catecholamines . The thyroid hormones are critical for the development and differentiation of cells, and they regulate protein, fat, and carbohydrate metabolism .

Mechanism of Action

Liothyronine hydrochloride exerts its effects by mimicking the action of natural triiodothyronine. It binds to thyroid hormone receptors in the nucleus of cells, influencing DNA transcription and protein synthesis. This leads to increased basal metabolic rate, enhanced protein synthesis, and increased sensitivity to catecholamines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Levothyroxine (T4)

Levothyroxine sodium, the synthetic T4 hormone, is the most widely prescribed thyroid replacement therapy. Key differences include:

  • Pharmacokinetics : Levothyroxine has a half-life of 6–7 days , requiring once-daily dosing, whereas liothyronine’s half-life is ~2.5 days , necessitating multiple daily doses .
  • Potency : Liothyronine is 3–4 times more potent than levothyroxine on a microgram basis due to direct T3 receptor binding .
  • Clinical Use : Levothyroxine is preferred for long-term management, while liothyronine is reserved for acute hypothyroidism or cases requiring rapid TSH suppression .
Parameter Liothyronine Hydrochloride Levothyroxine Sodium
Molecular Weight 687.434 g/mol 798.86 g/mol
Half-life (T₁/₂) ~2.5 days 6–7 days
Bioavailability 95% 60–80%
Time to Peak Effect 2–4 hours 2–3 weeks
Common Dosage Forms Tablets (5–50 mcg) Tablets (25–300 mcg)

Natural Thyroid Extracts (Thyroid USP, Thyreoidine)

Derived from porcine or bovine thyroid glands, these extracts contain variable ratios of T4 and T3. Unlike this compound, they lack standardized hormone content, leading to inconsistent dosing and higher risk of adverse effects . Liothyronine offers precise dosing and predictable pharmacokinetics, making it safer for sensitive populations .

Combination Therapies (Thyrolar®, Thyreocomb®)

Combination products like Thyrolar® (liothyronine sodium + levothyroxine sodium) and Thyreocomb® (liothyronine + levothyroxine + potassium iodide) aim to mimic endogenous thyroid hormone secretion. However, liothyronine monotherapy is favored when rapid hormone normalization is required, as combination therapies complicate dose adjustments and increase overdose risks .

Liothyronine Sodium vs. This compound

  • Chemical Stability : The hydrochloride salt (6138-47-2) is more stable in acidic conditions, while the sodium salt (55-06-1) is hygroscopic and requires stringent storage .
  • Bioequivalence : Both salts exhibit similar pharmacokinetic profiles, but the hydrochloride form is less commonly used in commercial formulations .
Property This compound Liothyronine Sodium
Molecular Formula C₁₅H₁₂I₃NO₄·ClH C₁₅H₁₁I₃NNaO₄
CAS Number 6138-47-2 55-06-1
Solubility Soluble in alkaline solutions Soluble in water
Common Formulations Rarely used commercially Tablets (Thyrolar®)

Research and Clinical Considerations

  • Adverse Effects : Liothyronine poses higher risks of tachycardia, anxiety, and osteoporosis compared to levothyroxine due to its potent metabolic effects .
  • Diagnostic Use: Liothyronine’s rapid suppression of TSH is utilized in thyroid suppression tests to differentiate hyperthyroidism from euthyroid states .
  • Off-Label Applications : In combination with clenbuterol and yohimbine (e.g., CY3 supplement), liothyronine is misused for fat loss, despite risks of cardiac toxicity .

Biological Activity

Liothyronine hydrochloride, a synthetic form of the thyroid hormone triiodothyronine (T3), plays a crucial role in the regulation of metabolic processes in the body. It is primarily used in the treatment of hypothyroidism and has been studied for its broader biological activities, including effects on mood disorders and quality of life improvements in patients with residual hypothyroid symptoms.

Pharmacodynamics

Liothyronine exerts its biological effects by binding to thyroid hormone receptors located in various tissues, which leads to modulation of gene expression and subsequent physiological responses. The primary mechanisms include:

  • Metabolic Regulation : Increases basal metabolic rate, enhances protein synthesis, and influences carbohydrate metabolism.
  • Neurodevelopment : Promotes neuronal growth and differentiation, enhancing cognitive function and mood.
  • Cardiovascular Effects : Increases heart rate and cardiac output, influencing overall cardiovascular health.

Liothyronine acts as an agonist at thyroid hormone receptors (TR) alpha and beta, facilitating various cellular processes:

  • DNA Transcription : Binding to TRs leads to changes in transcriptional activity that promote metabolic processes.
  • Protein Synthesis : Enhances the synthesis of proteins necessary for growth and metabolism.
  • Energy Expenditure : Increases oxidative metabolism in tissues, contributing to energy homeostasis.

Pharmacokinetics

  • Absorption : Almost completely absorbed when taken orally; food does not significantly affect its absorption.
  • Distribution : Volume of distribution ranges from 0.1 to 0.2 L/kg, with about 99.7% bound to plasma proteins such as thyroxine-binding globulin.
  • Metabolism : Primarily occurs in the liver through deiodination to form diiodothyronine and monoiodothyronine, followed by conjugation.
  • Elimination : Mainly excreted via the kidneys; less than 2.5% is eliminated unchanged.

Hypothyroidism Treatment

Liothyronine is indicated for:

  • Replacement therapy in primary, secondary, and tertiary hypothyroidism.
  • Adjunct therapy in thyroid cancer management.
  • Diagnostic use in suppression tests for mild hyperthyroidism.

Mood Disorders

Recent studies have indicated that liothyronine may enhance antidepressant efficacy when used alongside selective serotonin reuptake inhibitors (SSRIs). For instance:

  • A double-blind study involving 124 patients with major depressive disorder showed a significant increase in response rates (70% vs. 50%) when liothyronine was added to sertraline treatment compared to placebo .

Quality of Life Improvements

A study focusing on women with residual hypothyroid symptoms revealed that treatment with liothyronine significantly improved quality of life across multiple domains measured by the ThyPRO questionnaire. Key findings included:

  • Significant reductions in tiredness and cognitive complaints after 12 weeks of treatment.
  • Improvements observed in physical, mental, and social domains of health-related quality of life .

Case Studies

  • Combination Therapy for Depression :
    • Patients receiving both sertraline and liothyronine exhibited higher remission rates compared to those on sertraline alone. This suggests a potential role for liothyronine in augmenting treatment responses in resistant depression cases .
  • Quality of Life Enhancement :
    • In a cohort study, patients on liothyronine reported notable improvements in fatigue levels and overall well-being compared to those on levothyroxine monotherapy .

Q & A

Basic Research Questions

Q. How can researchers ensure the stability of Liothyronine hydrochloride in experimental solutions?

  • Methodological Answer: Stability should be maintained by storing the compound in airtight, light-resistant containers at controlled temperatures (e.g., 2–8°C). Degradation can be monitored using high-performance liquid chromatography (HPLC) with UV detection, focusing on peaks corresponding to this compound and its degradation products. Pharmacopeial standards, such as those outlined for Liothyronine Sodium in USP monographs, provide guidance on acceptable stability thresholds .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity in detecting this compound in plasma or tissue samples. Method validation should follow ICH guidelines, including assessments of linearity, precision, and recovery rates. Isotopically labeled analogs (e.g., 13C6-Liothyronine hydrochloride) can serve as internal standards to improve accuracy .

Q. How should researchers handle potential carcinogenic risks associated with this compound in laboratory settings?

  • Methodological Answer: Follow OSHA hazard communication standards (29 CFR 1910.1200), including the use of PPE (gloves, lab coats, and eye protection) and proper ventilation. Safety protocols for handling Category 2 carcinogens, such as restricted access to storage areas and disposal via approved waste facilities, should be enforced .

Advanced Research Questions

Q. How can in vivo models (e.g., zebrafish) be optimized to study this compound’s metabolic effects?

  • Methodological Answer: Zebrafish models are effective for high-throughput screening due to their genetic tractability and thyroid hormone system similarity to humans. Experimental designs should include controlled variables (e.g., water temperature, diet) and endpoint measurements of thyroid-stimulating hormone (TSH) and triiodothyronine (T3) levels. Behavioral assays, such as locomotor activity tracking, can complement biochemical analyses .

Q. What strategies resolve contradictions in pharmacokinetic data between this compound formulations (e.g., tablets vs. oral solutions)?

  • Methodological Answer: Conduct meta-analyses to identify confounding variables, such as excipient interactions or species-specific metabolic differences. Comparative bioavailability studies using crossover designs in animal models can isolate formulation effects. Statistical tools like mixed-effects models help account for inter-study variability .

Q. How can isotopically labeled this compound (e.g., 13C6-T3) improve metabolic pathway elucidation?

  • Methodological Answer: 13C6-labeled Liothyronine enables precise tracking of metabolic fate via mass spectrometry. Administer the labeled compound in tracer doses to distinguish endogenous vs. exogenous T3 in tissues. Data should be analyzed using kinetic modeling software (e.g., SAAM II) to estimate turnover rates and compartmental distribution .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

  • Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. Bootstrap resampling or Bayesian hierarchical models can address small-sample limitations. Reproducibility requires pre-registering protocols and adhering to ARRIVE guidelines for animal studies .

Q. How should researchers address batch-to-batch variability in this compound purity?

  • Methodological Answer: Implement quality control workflows, including certificate of analysis (CoA) verification via independent assays (e.g., NMR or X-ray diffraction). For critical studies, use a single batch or statistically adjust for purity variations in data analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liothyronine hydrochloride
Reactant of Route 2
Liothyronine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.